molecular formula C7H11ClFN B1485087 3-(But-3-yn-1-yl)-3-fluoroazetidine hydrochloride CAS No. 2098111-77-2

3-(But-3-yn-1-yl)-3-fluoroazetidine hydrochloride

Cat. No.: B1485087
CAS No.: 2098111-77-2
M. Wt: 163.62 g/mol
InChI Key: UYHWIPAFVMSIPL-UHFFFAOYSA-N
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Description

The compound “(but-3-yn-1-yl)diethylamine hydrochloride” is similar to the one you’re asking about . It’s a chemical with the CAS Number 2193065-61-9 and a molecular weight of 161.67 . It’s stored at room temperature and comes in a powder form .


Synthesis Analysis

A study describes the synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa), which contains both benzophenone and a terminal alkyne . This compound allows fast attachment to a reporter tag by ‘click’ reaction .


Chemical Reactions Analysis

In a study, primary alkyl amines were found to be highly reactive in N-nucleophilic reactions with electrophiles . The study also reported the synthesis of a clickable, photoreactive amino acid that contains both a photoreactive benzophenone and a clickable terminal alkyne .


Physical and Chemical Properties Analysis

The compound “(but-3-yn-1-yl)diethylamine hydrochloride” has a molecular weight of 147.65 . It’s stored at room temperature and comes in a powder form .

Scientific Research Applications

Synthesis and Characterization of Fluorinated Azetidines

The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid demonstrates the potential of fluorinated azetidines as valuable intermediates in medicinal chemistry. This synthetic route highlights the importance of introducing fluorine into the azetidine ring, enhancing the molecule's reactivity and opening avenues for further functionalization (Van Hende et al., 2009). Such fluorinated beta-amino acids serve as building blocks for the development of novel pharmaceuticals, owing to their unique physicochemical properties.

Advancements in Fluoroazetidine Synthesis

Further advancements in the synthesis of fluorinated azetidines and pyrrolidines underline their significance as pharmaceutical intermediates. The method involves bromofluorination of alkenyl azides followed by reduction and cyclization, yielding 3-fluorinated azaheterocycles. These compounds are crucial for the design of new drugs with improved efficacy and specificity (Piron et al., 2011). The process showcases the versatility of 3-(But-3-yn-1-yl)-3-fluoroazetidine hydrochloride in generating structurally diverse molecules.

Biological Applications and Antibacterial Activity

The structural modification of azetidine derivatives, including those derived from this compound, has led to the discovery of new quinolone antibiotics. These derivatives exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of azetidine-based compounds in addressing antibiotic resistance (Ikee et al., 2008). This research highlights the importance of azetidine derivatives in developing new therapeutic agents against resistant bacterial strains.

Safety and Hazards

The compound “(but-3-yn-1-yl)diethylamine hydrochloride” has several safety precautions associated with it . It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 .

Properties

IUPAC Name

3-but-3-ynyl-3-fluoroazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FN.ClH/c1-2-3-4-7(8)5-9-6-7;/h1,9H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHWIPAFVMSIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(But-3-yn-1-yl)-3-fluoroazetidine hydrochloride
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